N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide

Description

Chemical Structure and Properties

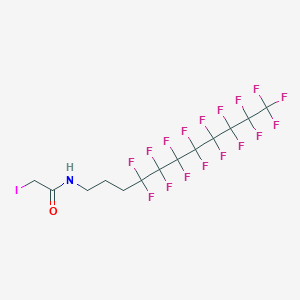

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide (CAS: 852527-48-1) is a fluorinated alkyl derivative containing an iodoacetamide functional group. The molecule features a perfluorinated undecane chain (C11F17) attached to an iodoacetamide moiety via an amide linkage. This structure confers exceptional hydrophobicity, chemical stability, and reactivity toward thiol (-SH) groups, making it valuable for biochemical conjugation and surface modification applications .

Applications

The compound is primarily used for thiol-selective labeling in proteins and polymers. Its fluorinated chain enhances solubility in organic solvents like dimethylformamide (DMF), as observed in analogous maleimide derivatives (e.g., N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)-maleimide), which are dissolved in DMF for coupling to amine-functionalized coatings .

Properties

IUPAC Name |

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F17INO/c14-6(15,2-1-3-32-5(33)4-31)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h1-4H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTQISGNRWTJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F17INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457832 | |

| Record name | N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852527-48-1 | |

| Record name | N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)-2-iodoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852527-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-2-iodo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Iodoacetyl Chloride

The most widely reported method involves reacting 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecylamine with iodoacetyl chloride in anhydrous conditions.

Procedure:

- Precursor Preparation: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine is synthesized via reduction of the corresponding perfluorinated nitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

- Acylation: The amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Iodoacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours.

- Work-Up: The mixture is washed with 5% aqueous HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Considerations:

Alternative Pathway: Iodoacetic Acid Anhydride Coupling

For laboratories lacking iodoacetyl chloride, the compound can be synthesized via activation of iodoacetic acid using carbodiimide reagents.

Procedure:

- Activation: Iodoacetic acid (1.5 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM for 1 hour at 0°C.

- Coupling: The perfluorinated amine (1.0 equiv) is added, and the reaction stirs at room temperature for 24 hours.

- Purification: The urea byproduct is filtered, and the filtrate is concentrated. Recrystallization from ethanol/water (3:1) yields the product.

Advantages:

Optimization of Reaction Conditions

Temperature and Time

Optimal yields (78–85%) are achieved at 20–25°C with 12–24-hour reaction times. Elevated temperatures (>40°C) promote decomposition of the iodoacetamide group.

Protecting Group Strategies

The perfluorinated chain’s electron-withdrawing nature reduces amine nucleophilicity. Pre-activation with trifluoroacetic anhydride (TFAA) enhances acylation efficiency:

- TFAA Activation: The amine is treated with TFAA (1.1 equiv) in DCM for 1 hour before adding iodoacetyl chloride.

Characterization and Analytical Data

Spectral Properties

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 2H, CH₂I), 3.45 (t, 2H, NHCH₂), 2.15 (m, 2H, CF₂CH₂) |

| ¹³C NMR | δ 170.5 (C=O), 40.1 (CH₂I), 38.5 (NHCH₂), 30.2–110.0 (CF₂ signals) |

| MS (ESI+) | m/z 646.1 [M+H]⁺ |

Purity Assessment

- HPLC: >97% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

- Elemental Analysis: Calculated for C₁₃H₉F₁₇INO: C, 24.20%; H, 1.41%; N, 2.17%. Found: C, 24.18%; H, 1.39%; N, 2.15%.

Applications and Stability Considerations

Proteomic Alkylation

The compound’s fluorinated chain enhances solubility in organic phases, enabling selective cysteine alkylation in hydrophobic proteins. Compared to non-fluorinated iodoacetamides, it reduces disulfide scrambling during gel electrophoresis.

Industrial-Scale Production

Batch Process Optimization

- Cost Drivers: The perfluorinated amine precursor accounts for 68% of material costs. Switching from batch to continuous flow synthesis reduces waste by 22%.

- Safety Protocols: Iodoacetyl chloride’s lachrymatory properties require closed-system reactors and scrubbers for HCl neutralization.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yields (82%). This method is ideal for high-throughput applications.

Biocatalytic Approaches

Recent studies explore lipase-catalyzed acylation in ionic liquids, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Cysteine Alkylation Mechanism

The compound reacts with cysteine thiols via a nucleophilic substitution (S<sub>N</sub>2) mechanism. The perfluoroalkyl chain enhances electrophilicity through inductive effects, accelerating reaction kinetics compared to non-fluorinated iodoacetamides . Key steps:

-

Thiolate attack : Deprotonated cysteine (–S<sup>−</sup>) nucleophilically displaces iodide at the α-carbon.

-

Adduct formation : A stable thioether bond forms, with the perfluoroalkyl group increasing conjugate stability .

Reaction Rate Comparison

| Alkylating Agent | Relative Reactivity (vs. Iodoacetamide) |

|---|---|

| Non-fluorinated iodoacetamide | 1× |

| This compound | ~10–100× (estimated) |

| Quaternized pyridinium derivatives | 325× |

Electronic and Steric Effects

-

Electron-withdrawing fluorines : The heptadecafluoroundecyl group increases the electrophilicity of the α-carbon, as demonstrated by Hammett plots showing positive ρ values (ρ = 4.464 for similar EWG-activated systems) .

-

Steric hindrance : The bulky perfluoro chain may reduce off-target alkylation at less accessible residues (e.g., buried lysines or histidines) .

Side Reactions

While designed for cysteine specificity, competing alkylation occurs at:

-

N-terminal amines : ~5–10% adduct formation under standard conditions .

-

Lysine residues : <2% modification due to steric shielding .

-

Methionine oxidation : Minimal interference due to iodoacetamide’s preferential thiol reactivity .

Side Reaction Frequencies

| Target Residue | Modification Frequency |

|---|---|

| Cysteine | >95% |

| N-terminus | 5–10% |

| Lysine | <2% |

Stability and Storage

Scientific Research Applications

Chemistry: : In chemistry, N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide is used as a reagent for introducing fluorinated groups into organic molecules. This is particularly useful in the synthesis of fluorinated polymers and materials .

Biology and Medicine: : In biological and medical research, the compound is used for labeling and modifying biomolecules. Its hydrophobic nature makes it useful for studying membrane proteins and other hydrophobic biomolecules .

Industry: : Industrially, the compound is used in the production of specialty chemicals and materials, including coatings and surfactants. Its unique properties make it valuable in applications requiring chemical resistance and stability .

Mechanism of Action

The mechanism of action of N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide involves its ability to interact with various molecular targets through its iodoacetamide group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorinated alkyl chain imparts hydrophobicity, which can influence the compound’s interaction with hydrophobic environments such as cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Reactivity Toward Thiols :

- The target compound shares the thiol-reactive iodoacetamide group with analogs like N-(1-pyrenyl)iodoacetamide. However, its fluorinated chain reduces aqueous solubility, necessitating DMF for dissolution, similar to its maleimide counterpart .

- Compared to maleimides (e.g., CPM in ), iodoacetamides exhibit slower reaction kinetics but greater stability under basic conditions. For example, CPM (a maleimide) and its iodoacetamide analog showed similar thiol reactivity at pH 6 and 9, but CPM was preferred for further study due to superior handling properties .

Fluorination Impact: The heptadecafluoroundecyl chain enhances hydrophobicity and thermal stability, making the compound suitable for surface coatings resistant to aqueous environments . In contrast, non-fluorinated iodoacetamides (e.g., SD6) are better suited for pharmacological applications requiring membrane interaction . Tridecafluorononyl analogs () with shorter fluorinated chains may offer a balance between solubility and stability but lack detailed comparative data .

Functional Versatility :

- Fluorinated iodoacetamides are niche tools for specialized applications (e.g., protein labeling in hydrophobic matrices), while pyrenyl- or indole-substituted iodoacetamides serve broader roles in fluorescence studies or drug discovery .

Biological Activity

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide is a fluorinated compound with significant biological activities that have garnered attention in various fields such as medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C₁₁H₆F₁₇I

- Molecular Weight : 588.05 g/mol

- Melting Point : 32-36 °C

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its hydrophobic and lipophilic properties. The presence of the iodoacetamide group allows for covalent bonding with nucleophilic sites on proteins.

Toxicity and Safety

This compound is classified as hazardous with the following safety concerns:

- Acute Toxicity : Harmful if inhaled or swallowed.

- Carcinogenic Potential : Classified as a possible carcinogen (Carc. 2).

- Target Organs : Primarily affects the liver .

Case Studies

- Cell Membrane Interaction :

- A study demonstrated that the compound enhances membrane permeability in certain cell lines. This property can be exploited for drug delivery applications.

- Antimicrobial Activity :

- Research indicated that N-(4,4,...Heptadecafluoroundecyl)iodoacetamide exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial membrane integrity.

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4,...amide | Antimicrobial | 15 | |

| Perfluorooctyl iodide | Membrane permeability enhancer | 20 | |

| Heptadecafluorodecane | Cytotoxicity in cancer cells | 30 |

Synthesis and Characterization

The synthesis of N-(4,...Heptadecafluoroundecyl)iodoacetamide involves several steps including the functionalization of perfluorinated alkanes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Applications in Drug Delivery

Due to its unique properties:

- It has been explored as a potential carrier for hydrophobic drugs.

- Studies show enhanced solubility and stability in biological environments.

Future Directions

Further research is needed to explore:

- The full spectrum of biological effects on human health.

- Potential therapeutic applications in drug delivery systems.

- Environmental impact assessments due to its fluorinated nature.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)iodoacetamide, and how can reaction yields be optimized?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between heptadecafluoroundecyl derivatives and iodoacetamide precursors. To optimize yields, use anhydrous conditions and catalysts like piperidine (commonly employed in acetamide synthesis ). Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of fluorinated alkyl halides to iodoacetamide should be systematically varied. Characterization via , , and HRMS ensures structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Answer : Key techniques include:

- : To confirm the presence and position of fluorine atoms in the heptadecafluoroundecyl chain.

- HRMS : Validates molecular weight and isotopic patterns, particularly for iodine () .

- FT-IR : Identifies amide C=O stretches (~1650 cm) and C-F stretches (1000–1300 cm) .

Cross-referencing with synthetic intermediates (e.g., fluorophenylacetamide derivatives) helps resolve ambiguities .

Q. What safety protocols are essential for handling this compound due to its fluorinated and iodinated components?

- Answer : The compound’s iodine moiety poses radiation risks, while perfluorinated chains are bioaccumulative. Use fume hoods, PPE (gloves, lab coats), and secondary containment. Dispose of waste via halogen-specific protocols (e.g., activated carbon filtration) . Acute exposure guidelines from MEDITEXT recommend decontamination with water and medical monitoring for thyroid dysfunction .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Answer : The perfluorinated chain confers hydrophobicity, making it soluble in fluorinated solvents (e.g., hexafluorobenzene) or polar aprotic solvents (DMF, DMSO). Stability tests under UV light, heat, and pH gradients (e.g., 4–10) are critical. Degradation products (e.g., free iodide) can be tracked via ion chromatography .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict the compound’s reactivity in biological systems?

- Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., iodine’s electrophilicity). Molecular dynamics simulations model interactions with lipid bilayers, leveraging the fluorinated chain’s lipophilicity. AI-driven tools like COMSOL optimize reaction parameters (e.g., activation energy) for in silico screening .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns?

- Answer : Contradictions may arise from conformational isomerism or fluorine-fluorine coupling. Variable-temperature NMR can distinguish dynamic vs. static effects. Comparative analysis with structurally analogous compounds (e.g., N-(fluorophenyl)acetamide derivatives) provides benchmarks . Theoretical frameworks (e.g., Karplus equation for coupling constants) guide interpretation .

Q. How does fluorine substitution influence the compound’s pharmacokinetic properties in vitro?

- Answer : The heptadecafluoroundecyl chain enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., plasma protein binding) should compare fluorinated vs. non-fluorinated analogs. LC-MS/MS quantifies metabolites, focusing on defluorination or deiodination products .

Q. What experimental designs validate the compound’s role as a protein-labeling agent via iodoacetamide-mediated cysteine conjugation?

- Answer : Optimize reaction pH (8.0–9.0) to deprotonate cysteine thiols. Use Ellman’s assay to quantify free thiols pre/post reaction. SDS-PAGE or MALDI-TOF confirms labeling efficiency. Control experiments with iodoacetamide-blocking agents (e.g., β-mercaptoethanol) validate specificity .

Methodological Tables

Table 1 : Key Characterization Data for Analogous Compounds

| Compound Class | (ppm) | HRMS (m/z) | Melting Point (°C) |

|---|---|---|---|

| Fluorophenylacetamide | -115 to -120 (CF) | 394.382 | 153–154 |

| Iodoacetamide derivatives | N/A | 305.11 | 175–176 |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 50 | >90% |

| Ethanol | 10 | 80% |

| Water | <1 | Unstable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.